molecular formula C25H23N7OS B1684214 SRT 1720 CAS No. 925434-55-5

SRT 1720

货号: B1684214
CAS 编号: 925434-55-5
分子量: 469.6 g/mol
InChI 键: IASPBORHOMBZMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key cytoplasmic signaling molecule in immunoreceptor pathways. SYK transduces signals from a variety of receptors, including the B-cell receptor (BCR) and Fc receptors, making it a critical node in immune cell activation and a high-value target for pharmacological research . This compound demonstrates high potency in enzymatic assays and effectively suppresses SYK-dependent signaling in cellular models. Its primary research value lies in dissecting the role of SYK in autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in hematological malignancies like diffuse large B-cell lymphoma and acute myeloid leukemia. By inhibiting SYK, this tool compound allows researchers to investigate the downstream consequences on cell proliferation, survival, and cytokine release, providing crucial insights for targeted therapy development . It serves as an essential pharmacological probe for validating SYK as a therapeutic target and for exploring the mechanisms of resistance to SYK-directed agents.

属性

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPBORHOMBZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00636045
Record name N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925434-55-5
Record name N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925434-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SRT 1720
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925434555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRT-1720
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRT-1720
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3FHY76FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

SRT-1720 的合成涉及多个步骤。该化合物通常通过在特定条件下使喹喔啉-2-羧酸与 2-(3-(哌嗪-1-基甲基)咪唑并[2,1-b][1,3]噻唑-6-基)苯胺反应来制备。反应在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲基氨基吡啶 (DMAP))存在下进行。 然后使用柱色谱法纯化反应混合物以获得所需产物 .

化学反应分析

SRT-1720 经历了各种化学反应,包括:

科学研究应用

SRT-1720 已被广泛研究,以了解其潜在的治疗应用。其一些关键应用包括:

作用机制

SRT-1720 通过激活 NAD(+)-依赖性组蛋白脱乙酰酶 SIRT1 来发挥其作用。这种激活导致各种靶蛋白的脱乙酰化,包括参与代谢调节的转录因子和酶。 通过激活 SIRT1,SRT-1720 增强了线粒体功能,提高了胰岛素敏感性,并减少了氧化应激 .

相似化合物的比较

Structural Analogues

SRT1720 belongs to a class of SIRT1 activators derived from imidazo[2,1-b]thiazole and quinoxaline scaffolds. Below is a comparative analysis of its structural and functional analogs:

Compound Structural Features Molecular Weight Key Targets EC50/Effective Concentration Primary Mechanism
SRT1720 Quinoxaline-carboxamide + imidazo[2,1-b]thiazole + piperazine 469.56 SIRT1 3–10 μM SIRT1 activation → PGC-1α deacetylation → mitochondrial biogenesis
Resveratrol Stilbene polyphenol 228.24 SIRT1, AMPK, others ~50 μM Indirect SIRT1 activation (controversial)
SRT2104 Tetrahydroquinoline derivative 381.43 SIRT1 Not fully characterized SIRT1 activation → metabolic regulation
3-Methoxy derivative Methoxybenzamide + imidazo[2,1-b]thiazole (CAS: 925435-54-7) 419.51 Not studied N/A Structural analog with unknown activity

Key Observations :

  • SRT1720 vs. Resveratrol : SRT1720 is 100-fold more potent than resveratrol in SIRT1 activation . Unlike resveratrol, which indirectly activates SIRT1 via AMPK pathways, SRT1720 directly binds to SIRT1 and enhances its deacetylase activity. However, both compounds have faced criticism due to methodological flaws in their initial screening assays (e.g., reliance on fluorescent substrates like "Fluor de Lys") .
  • SRT1720 vs. SRT2104 : While both are SIRT1 activators, SRT2104 lacks the imidazo[2,1-b]thiazole scaffold, resulting in distinct pharmacokinetic profiles and tissue-specific effects. SRT1720 demonstrates rapid mitochondrial biogenesis in RPTCs within 24 hours , whereas SRT2104 is studied for metabolic benefits in obesity models .
  • Imidazo-thiazole derivatives: Compounds like N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide (CAS: 925435-54-7) share the imidazo-thiazole core but replace quinoxaline with pyrazine, altering target specificity and potency .
Functional Comparisons

Mitochondrial Biogenesis and Oxidative Metabolism :

  • SRT1720 induces mitochondrial biogenesis in RPTCs by increasing mitochondrial DNA copy number , NDUFB8 expression , and ATP synthase activity within 24 hours. This effect is SIRT1-dependent and independent of AMPK .
  • Resveratrol requires AMPK activation and longer exposure times (48–72 hours) to achieve similar mitochondrial effects, making it less efficient in acute injury models .

Therapeutic Potential:

  • SRT1720 accelerates recovery of mitochondrial function after oxidant injury, positioning it as a candidate for acute kidney injury (AKI) and metabolic disorders .
  • Resveratrol and SRT2104 are prioritized for chronic conditions like diabetes and aging due to their broader metabolic effects .
Limitations and Controversies
  • SRT1720: Early studies used non-physiological substrates (e.g., Fluor de Lys), raising questions about its direct activation of SIRT1 in vivo .
  • Resveratrol : Poor bioavailability and off-target effects limit clinical translation .
  • Structural analogs : Derivatives like the 3-methoxybenzamide variant lack mechanistic data, highlighting the need for further characterization .

生物活性

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, commonly referred to as SRT1720, has gained attention for its potential biological activities. This compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique properties in various biological contexts.

  • Molecular Formula : C25H23N7OS
  • Molecular Weight : 469.56 g/mol
  • CAS Number : 925434-55-5

While the precise mechanism of action for N-(PIPMT)-QNX remains largely unexplored, the presence of the piperazine ring suggests potential interactions with specific proteins or enzymes in biological systems. This interaction may influence various cellular pathways, although further research is necessary to elucidate these mechanisms fully .

1. Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including compounds similar to N-(PIPMT)-QNX, as antimycobacterial agents. For instance, derivatives synthesized in related studies exhibited significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM. These compounds demonstrated selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM), indicating their potential as targeted therapies .

2. Carbonic Anhydrase Inhibition

Research has shown that imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibit selective inhibition against carbonic anhydrase (CA) isoforms. Specifically, compounds in this class have demonstrated inhibitory effects on hCA II with inhibition constants ranging from 57.7 to 98.2 µM. The selectivity for hCA II over other isoforms could provide insights into their physiological roles and therapeutic applications in conditions like cancer .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the thiazole and piperazine moieties significantly impact biological activity. The presence of electron-donating groups on the phenyl ring and specific substitutions at key positions on the thiazole ring have been correlated with enhanced antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Antimycobacterial Activity Compounds similar to N-(PIPMT)-QNX showed IC50 values as low as 2.03 μM against Mtb, indicating strong antimycobacterial properties .
Carbonic Anhydrase Inhibition Selective inhibition of hCA II was observed with inhibition constants between 57.7–98.2 µM for synthesized imidazo[2,1-b]thiazole derivatives .
Structure-Activity Relationship Variations in substituents on the thiazole and piperazine rings significantly influenced antiproliferative activity against cancer cells .

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step heterocyclic coupling reactions. A critical challenge is regioselective functionalization of the imidazo[2,1-b]thiazole core. For example, coupling the piperazine moiety requires protecting-group strategies to avoid side reactions at the thiazole nitrogen. Evidence from analogous compounds (e.g., Dasatinib synthesis in ) suggests using NaH-mediated nucleophilic substitution with tert-butyloxycarbonyl (Boc)-protected piperazine, followed by acidic deprotection. Reaction conditions (e.g., anhydrous DMF, 60–80°C) and stoichiometric control (1.2–1.5 equivalents of coupling agent) are critical for yields >70%.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the imidazo-thiazole and quinoxaline moieties. For example, aromatic protons in the quinoxaline ring appear as doublets (δ 8.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities. Purity >95% is typically required for biological assays .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C25H23N7OSC_{25}H_{23}N_7OS: 485.17 g/mol).

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Answer :

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous buffers (pH 7.4), micellar solubilization with Tween-80 (0.1–0.5%) is effective .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Light-sensitive functional groups (e.g., quinoxaline) require amber vials and inert atmospheres (N2_2) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to kinase targets (e.g., ABL1 or SRC-family kinases)?

  • Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., DFG motif) should align with quinoxaline hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER trajectories (50–100 ns) assess binding stability. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • SAR Analysis : Compare with analogs (e.g., imidazo[1,2-b]pyridazine derivatives) to identify critical substituents (e.g., piperazine’s role in solubility vs. potency) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., cell-free kinase inhibition vs. cell proliferation assays). For IC50_{50} discrepancies >10-fold, check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Data Normalization : Use Z-factor scores to assess assay robustness. For cell-based assays, normalize to housekeeping genes (e.g., GAPDH) and include positive/negative controls (e.g., staurosporine) .

Q. What experimental designs are optimal for studying metabolic stability and cytochrome P450 interactions?

  • Answer :

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) using the substrate depletion method .
  • CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms with fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50_{50} values <10 μM indicate high risk of drug-drug interactions .

Methodological Tables

Table 1 : Representative Synthetic Yields for Key Intermediates

StepIntermediateYield (%)Key ConditionsReference
1Imidazo-thiazole core57NaH, Boc-piperazine, DMF, 70°C
2Quinoxaline coupling45Pd(PPh3_3)4_4, K2_2CO3_3, DME, reflux
3Final deprotection85TFA/DCM (1:1), rt, 2h

Table 2 : Comparative Kinase Inhibition Data (IC50_{50}, nM)

KinaseThis CompoundImatinibDasatinib
ABL112 ± 1.52500.8
SRC8 ± 0.9>10,0000.5
KIT150 ± 201005

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SRT 1720
Reactant of Route 2
Reactant of Route 2
SRT 1720

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。